![molecular formula C19H18F3N3OS B2646727 8-oxo-N-(4-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide CAS No. 399002-18-7](/img/structure/B2646727.png)
8-oxo-N-(4-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group (-CF3), a carbothioamide group (-CSNH2), and a tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine ring system .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require a variety of chemical reactions. The trifluoromethyl group could potentially be introduced using a reagent like trifluoromethylphenyl isocyanate . The carbothioamide group might be formed through a reaction involving a suitable sulfur-containing reagent . The formation of the ring system would likely be the most complex part of the synthesis and may involve cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the large ring system and the various functional groups. The trifluoromethyl group is known to be electron-withdrawing, which could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The trifluoromethyl group is quite stable but can participate in certain types of reactions . The carbothioamide group could potentially undergo hydrolysis or other reactions involving the sulfur-nitrogen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known to increase the lipophilicity and metabolic stability of compounds .Scientific Research Applications
Anti-Cancer Studies
The compounds have been synthesized and effectively screened for their anti-cancer properties . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .
Apoptotic Pathway Induction
It was discovered that RB7 incited the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
DNA Binding
The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . It has been found that the compound demonstrated a strong binding affinity (Kb = 1 × 10 5 M −1) with double-helical DNA, particularly within the minor groove, resulting in the formation of a stable complex through static quenching .
DNA Sensing
The most promising compound 14m was deployed as a probe for DNA sensing and interaction mechanisms with calf thymus (ct)DNA through various spectral techniques at a physiologic temperature of 37 °C .
Drug Design
Pyrazines, an important class of six-membered nitrogen-based heterocycles, are well known for their utility in rational drug design . This novel unit is found in a wide variety of promising drugs pertaining to diversified therapeutic applications .
Fluorinated Organic Chemicals
Organofluorine chemistry irrefutably holds immense importance in the realm of scientific exploration, particularly in the pharmaceutical and agrochemical industries . Within the category of organofluorine compounds, those containing the trifluoromethyl (CF3) group are particularly noteworthy due to their potent electron-withdrawing properties and considerable hydrophobic surface area .
Future Directions
The study of trifluoromethyl-containing compounds is a very active area of research, and new synthetic methods and applications are being developed regularly . This compound, with its complex structure and functional groups, could potentially be of interest in a variety of fields, including medicinal chemistry and materials science .
properties
IUPAC Name |
6-oxo-N-[4-(trifluoromethyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c20-19(21,22)14-4-6-15(7-5-14)23-18(27)24-9-12-8-13(11-24)16-2-1-3-17(26)25(16)10-12/h1-7,12-13H,8-11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALFGEJDABZXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-oxo-N-(4-(trifluoromethyl)phenyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

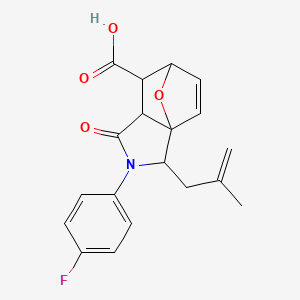

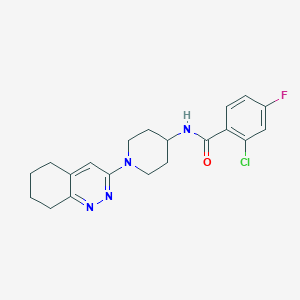
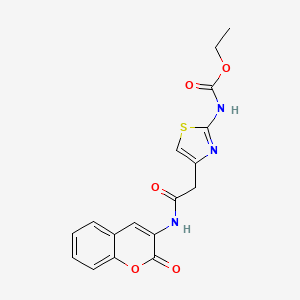
![Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2646651.png)
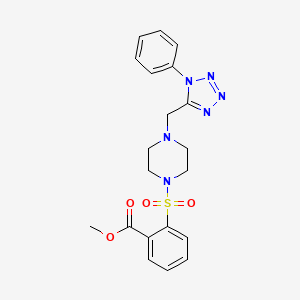
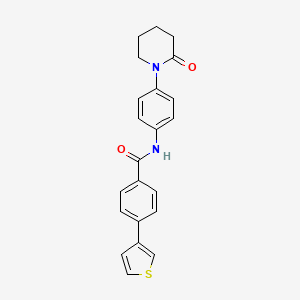
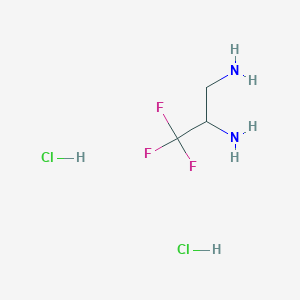
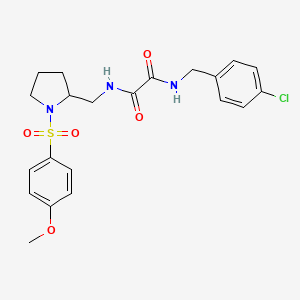

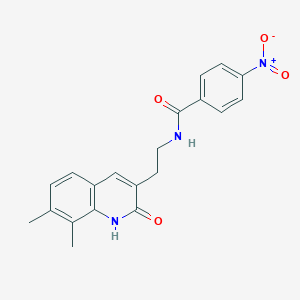
![[1-(2-Chloropyridin-4-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2646662.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2646663.png)
